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Compound of Interest

Compound Name: alpha-Spinasterone

CAS No.: 23455-44-9

Cat. No.: B030937 Get Quote

Executive Summary
-Spinasterone (Stigmasta-7,22-dien-3-one) is the 3-keto derivative of the phytosterol

-spinasterol.[1][2] Its correct identification requires distinguishing it from its isomers (e.g.,
chondrillasterone) and closely related congeners (e.g.,

-sterols).[1][2] This guide provides a definitive physiochemical profiling strategy, moving from
isolation to stereochemical confirmation.[1][2]

Part 1: Chemical Identity & Structural Framework[1]
[2]
Before elucidation, the target scaffold must be defined to establish analytical expectations.[2]
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Attribute Detail

Common Name -Spinasterone

IUPAC Name -stigmasta-7,22-dien-3-one

CAS Registry
910493-07-3 (Generic stigmastadienone series)

/ 481-18-5 (Parent Spinasterol)

Molecular Formula

Molecular Weight 410.68 g/mol

Core Skeleton Tetracyclic triterpene (Stigmastane)

Key Features

C-3 Ketone (A-ring),

double bond (B-ring),

double bond (Side chain)

Critical Structural Note: Unlike common sterols (sitosterol/stigmasterol) which possess a

double bond,

-spinasterone retains the

unsaturation characteristic of the "spinasterol" series.[1][2] The A/B ring junction is trans (

-H), and the C-3 position is oxidized to a ketone.[1][2]

Part 2: Isolation & Purification Strategy
High-purity isolation is the prerequisite for accurate NMR assignment.[1][2]

-Spinasterone is often a minor constituent or an oxidation artifact of

-spinasterol.[1][2]

Protocol: Targeted Fractionation
Source Material:Spinacia oleracea (Spinach) or Argania spinosa oil.[1][2]
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Lipid Extraction: Macerate dried plant material in Dichloromethane (DCM):Methanol (1:1) for

48 hours.[1][2] Evaporate to dryness.

Saponification (Optional but Recommended): To remove fatty acids/esters.[1][2] Reflux in 1N

KOH/EtOH for 2 hours. Extract unsaponifiable matter with n-Hexane.

Note: Saponification may degrade labile ketones; if targeting the native ketone, skip this or

use mild conditions.[2]

Flash Chromatography (Silica Gel 60):

Mobile Phase: Gradient of n-Hexane

n-Hexane:Ethyl Acetate (95:5

85:15).[1][2]

Logic: Sterol ketones (less polar) elute before their corresponding sterol alcohols (more

polar).[1][2]

TLC Visualization: Anisaldehyde-Sulfuric acid reagent. Spinasterone appears as a distinct

violet/blue spot, typically at

(Hex:EtOAc 4:1), higher than spinasterol (

).[1][2]

Part 3: Spectroscopic Elucidation (The Core)[1][2]
This section details the definitive characterization steps.

Mass Spectrometry (MS)[1][2]
Technique: GC-MS (EI, 70 eV) or LC-MS (APCI/ESI).[1][2]

Diagnostic Signal:

Molecular Ion (
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):

410.[1][2][3] (Confirms oxidation of OH

=O; Spinasterol is 412).[1][2]

Fragmentation: Look for

271 (Loss of side chain + 2H) and

269 (Loss of side chain, characteristic of stigmastane skeleton).[1][2]

Infrared Spectroscopy (IR)
Technique: FTIR (ATR or KBr pellet).[1][2]

Key Bands:

1715 cm

: Strong

stretch.[1][2] Crucial: This frequency indicates a non-conjugated 6-membered ring ketone.
[1][2] (Conjugated

-3-ones appear lower, at

1670 cm

).[1][2]

Absence of 3400 cm

: No broad O-H stretch (confirms oxidation).[1][2]

Nuclear Magnetic Resonance (NMR)
This is the primary validation method.[1][2] All data referenced in

.[1][2]

1H NMR (Proton) - 500 MHz+
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Position
Shift (

ppm)
Multiplicity Interpretation

H-7 5.10 - 5.20 Broad doublet

Olefinic proton (B-

ring).[1][2]

Characteristic of

.[1][2][3][4]

H-22, H-23 5.00 - 5.15 Multiplet (overlap)

Side chain trans-

double bond (

Hz).[1][2]

H-3 Absent -

The multiplet at

3.6 ppm (seen in

spinasterol)

disappears.[1][2]

H-2, H-4 2.20 - 2.40 Multiplet

Deshielded

-protons adjacent to

C-3 carbonyl.[1][2]

Me-18 0.55 Singlet

Angular methyl

(sensitive to C/D ring

environment).[1][2]

Me-19 0.80 - 1.00 Singlet

Angular methyl

(sensitive to A/B

ring/C-3 ketone).[1][2]

Me-21 1.03 Doublet
Side chain methyl.[1]

[2]

13C NMR (Carbon) - 125 MHz+
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Carbon
Shift (

ppm)
Type Diagnostic Logic

C-3 211.0 - 212.0
Definitive Proof.

Ketone carbonyl.

C-7 117.0 - 118.0 Olefinic carbon.[1][2]

C-8 139.0 - 140.0

Olefinic quaternary

carbon (Shielded

compared to

).[1][2]

C-22 138.0 - 138.5 Side chain alkene.

C-23 129.0 - 130.0
Side chain alkene.[1]

[2]

Part 4: Stereochemical Confirmation[1]
Distinguishing

-spinasterone (24S) from chondrillasterone (24R) is the final hurdle.[1][2]

The C-24 Configuration (Side Chain)
The stereochemistry at C-24 is determined by the chemical shift of the side-chain methyls and

H-22/H-23 coupling.[1][2]

Method: 1H NMR comparison or X-ray Crystallography.[1][2]

Diagnostic: In the "spinasterol" series (24S), the C-21 methyl doublet typically appears

slightly upfield relative to the 24R isomer.[1][2]

Validation: Verify the coupling constant of H-22/H-23 is

Hz (E-isomer).

The A/B Ring Junction (5 vs 5 )[1][2]
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Method: NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]

Experiment: Irradiate the H-19 angular methyl.

Result: If H-5 is

(trans-fused), there should be NO NOE correlation between Me-19 and H-5 (they are anti-
facial).[1][2] If there is a correlation with H-1, H-2ax, H-4ax, it confirms the chair conformation
of Ring A.[1][2]

Part 5: Visualization of Logic Flow[1]
The following diagram illustrates the decision matrix for confirming the structure.
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Isolate Pure Compound
(Silica Gel Chromatography)

Mass Spectrometry
Target: m/z 410 [M]+

IR Spectroscopy
Target: 1715 cm-1 (C=O)

Mass matches
C29H46O

Isomer: Spinasterol
(m/z 412, OH stretch)

m/z 412

UV Spectroscopy
Check Conjugation

Ketone
Confirmed

1H & 13C NMR
Assign Skeleton

No UV Max >240nm
(Non-conjugated d7)

Isomer: d4-Stigmastenone
(UV Active)

UV Max ~240nm

Stereochemistry Check
(NOESY / C-24 Config)

C-3 @ 212ppm
H-7 @ 5.15ppm

CONFIRMED:
alpha-Spinasterone

24S Configuration
5-alpha Junction

Click to download full resolution via product page
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Caption: Step-by-step structural confirmation logic, filtering out common isomers and

conjugated analogs.

Part 6: References
PubChem.Stigmasta-7,22-dien-3-one (Compound Summary). National Library of Medicine.

[1][2][5] Available at: [Link][1][2]

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common

Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry.[1][2] (Standard

reference for solvent calibration in steroid NMR). Available at: [Link][1][2]

LIPID MAPS® Structure Database.Stigmastane Sterols. (Taxonomy and structural

classification).[1][2][5] Available at: [Link][1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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